molecular formula C5H9FO B6229686 rac-[(1r,3r)-3-fluorocyclobutyl]methanol CAS No. 1801545-38-9

rac-[(1r,3r)-3-fluorocyclobutyl]methanol

Cat. No. B6229686
CAS RN: 1801545-38-9
M. Wt: 104.1
InChI Key:
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Description

Rac-(1r,3r)-3-fluorocyclobutylmethanol (Rac-FCBM) is a novel synthetic compound that has been studied for its potential applications in scientific research. Rac-FCBM is a chiral compound, meaning it has two mirror-image forms that are non-superimposable. This compound has been used in a variety of laboratory experiments due to its unique structure and properties, and has been found to have potential applications in biochemical and physiological research.

Mechanism of Action

Rac-[(1r,3r)-3-fluorocyclobutyl]methanol is believed to act as an inhibitor of enzymes due to its unique structure. rac-[(1r,3r)-3-fluorocyclobutyl]methanol is a chiral compound, meaning it has two mirror-image forms that are non-superimposable. This property allows rac-[(1r,3r)-3-fluorocyclobutyl]methanol to fit into the active site of an enzyme and block its activity. Additionally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been found to interact with other biological molecules, such as proteins and DNA, which can also affect enzyme activity.
Biochemical and Physiological Effects
rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been found to have a variety of biochemical and physiological effects. Studies have shown that rac-[(1r,3r)-3-fluorocyclobutyl]methanol can inhibit the activity of enzymes, which can lead to changes in the biochemical processes of cells. Additionally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been found to interact with other biological molecules, such as proteins and DNA, which can lead to changes in the structure and function of cells. Finally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been found to have a variety of effects on the behavior of organisms, such as changes in learning and memory.

Advantages and Limitations for Lab Experiments

Rac-[(1r,3r)-3-fluorocyclobutyl]methanol has several advantages and limitations for laboratory experiments. One of the main advantages of rac-[(1r,3r)-3-fluorocyclobutyl]methanol is its ease of synthesis, which makes it an attractive option for laboratory experiments. Additionally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of enzymes and other biological molecules on cells and organisms. However, rac-[(1r,3r)-3-fluorocyclobutyl]methanol also has certain limitations. For example, rac-[(1r,3r)-3-fluorocyclobutyl]methanol is a chiral compound, meaning it has two mirror-image forms that are non-superimposable. This property can make it difficult to control the exact concentration of rac-[(1r,3r)-3-fluorocyclobutyl]methanol in a laboratory experiment.

Future Directions

Rac-[(1r,3r)-3-fluorocyclobutyl]methanol has a variety of potential future directions. One potential future direction is to further study the effects of rac-[(1r,3r)-3-fluorocyclobutyl]methanol on the behavior of organisms. Additionally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol could be used to study the effects of chiral compounds on the stability of proteins and other biological molecules. Furthermore, rac-[(1r,3r)-3-fluorocyclobutyl]methanol could be used to study the effects of enzymes on biochemical processes. Finally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol could be used to develop new drugs or treatments for diseases.

Synthesis Methods

Rac-[(1r,3r)-3-fluorocyclobutyl]methanol is synthesized through a two-step process. The first step involves the reaction of a fluorinated cyclobutanol with a chiral amine to form a chiral cyclobutylmethanol. The second step involves the reaction of the chiral cyclobutylmethanol with a fluorinated alcohol to form rac-[(1r,3r)-3-fluorocyclobutyl]methanol. This two-step synthesis process is simple and efficient, making rac-[(1r,3r)-3-fluorocyclobutyl]methanol an attractive option for laboratory experiments.

Scientific Research Applications

Rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been used in a variety of laboratory experiments due to its unique structure and properties. One of the most common applications of rac-[(1r,3r)-3-fluorocyclobutyl]methanol is in the study of enzyme-catalyzed reactions. rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been found to be a powerful inhibitor of enzymes, making it a useful tool for studying the effects of enzymes on biochemical processes. Additionally, rac-[(1r,3r)-3-fluorocyclobutyl]methanol has been used to study the effects of chiral compounds on the stability of proteins and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves the conversion of a cyclobutane derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Hydrogen fluoride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Cyclobutene is reacted with hydrogen fluoride to form 1-fluorocyclobutene.", "1-fluorocyclobutene is then reacted with sodium borohydride in methanol to form rac-[(1r,3r)-3-fluorocyclobutyl]methanol.", "The reaction mixture is then quenched with hydrochloric acid and the product is extracted with dichloromethane.", "The organic layer is washed with sodium hydroxide solution and brine, dried over magnesium sulfate, and concentrated to yield the desired product." ] }

CAS RN

1801545-38-9

Product Name

rac-[(1r,3r)-3-fluorocyclobutyl]methanol

Molecular Formula

C5H9FO

Molecular Weight

104.1

Purity

95

Origin of Product

United States

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